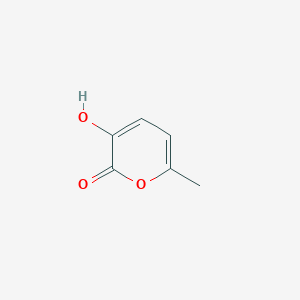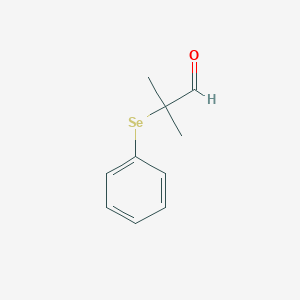
Propanal, 2-methyl-2-(phenylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanal, 2-methyl-2-(phenylseleno)- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a phenylseleno group attached to the second carbon of a 2-methylpropanal structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 2-methyl-2-(phenylseleno)- typically involves the reaction of phenylselenol with a suitable aldehyde precursor. One common method includes the reaction of phenylselenol with acetone in the presence of a Lewis acid such as boron trifluoride etherate (Et2O•BF3). The reaction is carried out at low temperatures (0°C) and then warmed to room temperature to complete the reaction .
Industrial Production Methods
While specific industrial production methods for Propanal, 2-methyl-2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanal, 2-methyl-2-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the phenylseleno group to a phenylselanyl group.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Phenylselanyl derivatives.
Substitution: Various substituted aldehydes or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanal, 2-methyl-2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of novel drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Propanal, 2-methyl-2-(phenylseleno)- involves the interaction of the phenylseleno group with various molecular targets. The phenylseleno group can undergo redox reactions, influencing the oxidative state of biological molecules. This can lead to the modulation of cellular pathways and the regulation of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Propanal, 2-methyl-: Lacks the phenylseleno group, making it less reactive in redox reactions.
2-Propanol, 2-methyl-: An alcohol with different chemical properties and reactivity.
Phenylselenol: Contains the phenylseleno group but lacks the aldehyde functionality.
Uniqueness
Propanal, 2-methyl-2-(phenylseleno)- is unique due to the presence of both the aldehyde and phenylseleno functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
65946-61-4 |
|---|---|
Fórmula molecular |
C10H12OSe |
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
2-methyl-2-phenylselanylpropanal |
InChI |
InChI=1S/C10H12OSe/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
CIBCHMBCMQQDTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=O)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


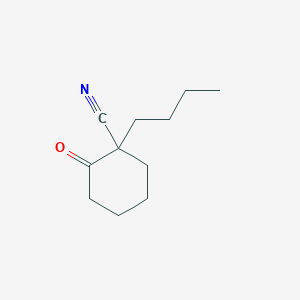
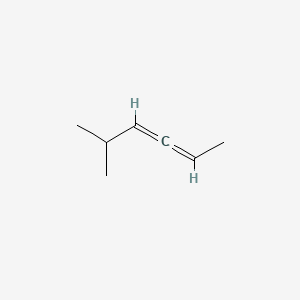

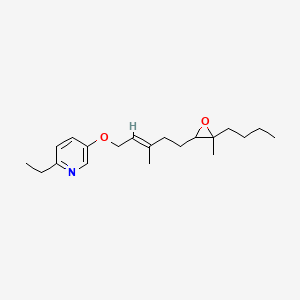
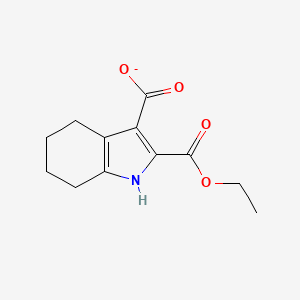

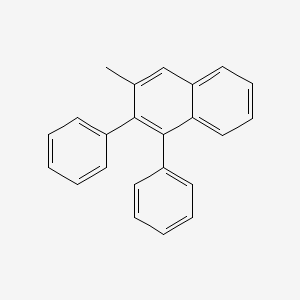
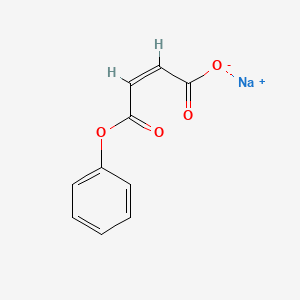
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
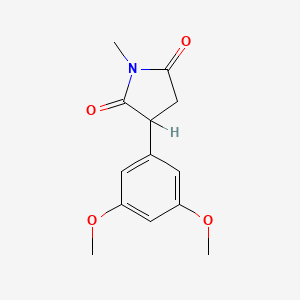
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)
